molecular formula C14H17BO4 B3289926 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one CAS No. 862081-38-7

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B3289926
CAS No.: 862081-38-7
M. Wt: 260.10 g/mol
InChI Key: WYVNPLWFLYLLAQ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one: is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1(3H)-one with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a halogenated isobenzofuran-1(3H)-one is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the precise addition of reagents and control of reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and aryl halide.

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling.

  • Oxidized Products: : Depending on the specific oxidizing agent used.

  • Reduced Products: : Varies based on the reducing agent.

  • Substituted Products: : Depends on the nucleophile used in the substitution reaction.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects involves the formation of carbon-boron bonds through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a key example, where the boronic acid derivative reacts with an aryl halide to form a biaryl compound. The molecular targets and pathways involved are typically the formation of carbon-carbon bonds, which are crucial in the construction of complex organic molecules.

Comparison with Similar Compounds

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one: is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include other boronic acid derivatives like phenylboronic acid and pinacolborane. the presence of the isobenzofuran-1(3H)-one moiety provides this compound with distinct reactivity and utility in organic synthesis.

List of Similar Compounds

  • Phenylboronic acid

  • Pinacolborane

  • Bis(pinacolato)diboron

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-17-12(16)11(9)7-10/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNPLWFLYLLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154323
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862081-38-7
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862081-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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